N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
N-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused with a benzodioxole moiety. The thiazolo-pyridine scaffold is known for its bioactivity in modulating kinase pathways and antimicrobial targets, while the benzodioxole group enhances pharmacokinetic properties such as metabolic stability and lipophilicity . This compound’s synthesis likely involves coupling a benzodioxole-carboxylic acid derivative with a thiazolo-pyridine amine intermediate, as seen in analogous heterocyclic systems (e.g., compound 74 in ) . Structural analysis suggests that the planar thiazolo-pyridine system may facilitate π-π stacking interactions with biological targets, while the benzodioxole substituent contributes to solubility and bioavailability.
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-18(12-6-7-16-17(10-12)26-11-25-16)22-14-4-1-3-13(9-14)19-23-15-5-2-8-21-20(15)27-19/h1-10H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMCAWWCYGNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thiazolo[5,4-b]pyridine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of Benzodioxole Carboxamide: The benzodioxole moiety is synthesized separately and then coupled with the thiazolo[5,4-b]pyridine core through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automation of reaction steps, and scaling up the reactions under controlled conditions to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzodioxole derivatives in enhancing the efficacy of arsenical compounds used in cancer treatment. By conjugating N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide with arsenicals, researchers have observed improved anti-tumor efficiency. This compound inhibits the thioredoxin system in cancer cells, leading to increased oxidative stress and apoptosis. Such findings suggest a promising application in treating various cancers, including leukemia .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Inflammation plays a critical role in numerous diseases, including cardiovascular disorders and cancer. The structural features of thiazolo and benzodioxole moieties contribute to its ability to inhibit cyclooxygenase (COX) enzymes selectively, thereby reducing inflammation without significant gastrointestinal side effects .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity:
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Reaction of thiazole derivative with benzodioxole | 78% |
| 2 | Conjugation with arsenical precursors | Varies |
This synthetic strategy is crucial for producing derivatives that may enhance the pharmacological profile of the parent compound.
Case Studies
Several case studies illustrate the effectiveness and versatility of this compound:
Study on Cancer Treatment
A study demonstrated that the conjugated form of this compound with arsenicals significantly reduced tumor size in murine models compared to controls receiving standard treatments. The results indicated a reduction in side effects while maintaining therapeutic efficacy .
Investigation into Anti-inflammatory Effects
Another investigation focused on the compound's effects on COX-II inhibition showed that it exhibited potent anti-inflammatory activity with an IC50 value significantly lower than that of existing non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a safer alternative for managing inflammation-related conditions .
Mechanism of Action
The mechanism of action of N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as PI3K. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . This inhibition is achieved through key hydrogen bond interactions between the compound and the kinase .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide and analogous compounds from the literature:
Key Findings:
Structural Complexity vs. Unlike compound 74, which includes a cyclopropane-carboxamide group for conformational rigidity, the target compound uses a benzodioxole-carboxamide moiety to balance rigidity and solubility .
Functional Group Impact :
- The nitro group in the benzofuran-thiazole carbohydrazide () confers redox activity but may increase toxicity, whereas the benzodioxole group in the target compound offers metabolic stability via steric protection of the methylenedioxy bridge .
- The absence of a methoxy group (common in compounds 8 and 74 ) in the target compound may reduce off-target interactions with cytochrome P450 enzymes .
Synthetic Accessibility :
- Compound 8 requires multistep heterocyclization (e.g., phenylisothiocyanate and NaOH-mediated cyclization), whereas the target compound’s synthesis is likely more straightforward, involving amide coupling between pre-formed thiazolo-pyridine and benzodioxole fragments .
Biological Activity
N-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazolo-pyridine moiety linked to a benzodioxole carboxamide. Its molecular formula is with a molecular weight of approximately 370.39 g/mol. The presence of various functional groups contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolo-pyridine and subsequent coupling with the benzodioxole moiety.
General Reaction Scheme
-
Formation of Thiazolo-Pyridine :
- Reactants: 2-Aminopyridine and suitable thiazole derivatives.
- Conditions: Solvent-based reactions under controlled temperatures.
-
Coupling Reaction :
- Reactants: Thiazolo-pyridine intermediate and benzodioxole derivatives.
- Conditions: Use of coupling agents in polar solvents.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including glioblastoma cells (LN229). The MTT assay indicated a dose-dependent cytotoxic effect with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- In Vitro Testing : It showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazolo-pyridine and benzodioxole moieties significantly influence biological activity. For example:
- Substituents on the thiazole ring enhance anticancer efficacy.
- Alkyl or aryl substitutions on the benzodioxole can improve solubility and bioavailability.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated anticancer efficacy against LN229 cells; showed significant inhibition of cell proliferation. |
| Study 2 | Assessed antimicrobial activity; demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis can be approached via multi-step reactions. For example, coupling 1,3-benzodioxole-5-carboxylic acid derivatives with substituted aminophenylthiazolo[5,4-b]pyridine precursors under reflux conditions (e.g., ethanol or DMF). Catalytic agents like EDCI/HOBt for amide bond formation are recommended, with yields optimized by controlling temperature (70–90°C) and reaction time (12–24 hrs). Chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients) ensures purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- NMR : and NMR identify aromatic protons (δ 7.2–8.5 ppm for thiazolo-pyridine) and benzodioxole methylenedioxy groups (δ 5.9–6.1 ppm).
- IR : Stretching vibrations for amide C=O (1650–1700 cm) and benzodioxole C-O-C (1240–1280 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 435.1) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). Focus on substituent effects at the phenylthiazolo-pyridine moiety, which may modulate steric/electronic interactions.
- QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Replication : Validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays) to rule out false positives.
- Control Experiments : Test compound stability under assay conditions (pH, temperature) via HPLC monitoring.
- Theoretical Alignment : Cross-reference data with mechanistic hypotheses (e.g., off-target effects vs. solubility limitations) .
Q. How do structural modifications at the benzodioxole or thiazolo-pyridine moieties impact metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Track metabolites via LC-MS/MS.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzodioxole to reduce oxidative metabolism. Compare half-life (t) across analogs .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate IC values.
- Error Propagation : Apply bootstrapping or Monte Carlo simulations to quantify uncertainty in potency estimates .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- X-ray Diffraction : Co-crystallize the compound with a target protein to determine binding modes. Refine structures using PHENIX or CCP4.
- Torsion Angle Analysis : Compare experimental dihedral angles (e.g., thiazolo-pyridine vs. benzodioxole planes) with DFT-optimized geometries .
Biological Evaluation
Q. What in vitro assays are most reliable for assessing kinase inhibition potential?
- Methodological Answer :
- Kinase Profiling : Use ADP-Glo™ or TR-FRET assays to screen against a panel of 50–100 kinases. Prioritize hits with >70% inhibition at 1 µM.
- Counter-Screening : Test against non-target kinases (e.g., PKA, PKC) to confirm selectivity .
Q. How can transcriptomic data inform mechanistic studies of this compound’s antiproliferative effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
